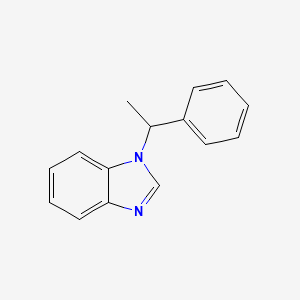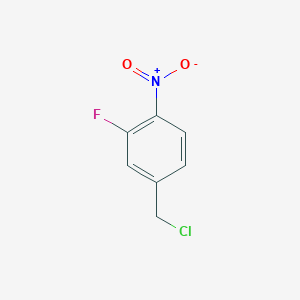
4-(Chloromethyl)-2-fluoro-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-fluoro-1-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group at the 4-position, a fluorine atom at the 2-position, and a nitro group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-fluoro-1-nitrobenzene typically involves the chloromethylation of 2-fluoro-1-nitrobenzene. One common method is the Friedel-Crafts alkylation reaction, where 2-fluoro-1-nitrobenzene is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction proceeds as follows:
C6H4FNO2+CH2O+HClZnCl2C7H5ClFNO2+H2O
The reaction is typically carried out at a temperature range of 0-5°C to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-fluoro-1-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The chloromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Products such as 4-(azidomethyl)-2-fluoro-1-nitrobenzene, 4-(thiomethyl)-2-fluoro-1-nitrobenzene, and 4-(alkoxymethyl)-2-fluoro-1-nitrobenzene.
Reduction: 4-(Chloromethyl)-2-fluoro-1-aminobenzene.
Oxidation: 4-(Carboxymethyl)-2-fluoro-1-nitrobenzene.
Scientific Research Applications
4-(Chloromethyl)-2-fluoro-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or chemical resistance.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-fluoro-1-nitrobenzene depends on the specific application and the target molecule
Enzyme Inhibition: The compound can bind to the active site of an enzyme, blocking its activity. This can be useful in the development of enzyme inhibitors for therapeutic purposes.
Receptor Binding: The compound can bind to specific receptors on the surface of cells, modulating their activity and triggering specific cellular responses.
Chemical Modification: The compound can react with nucleophiles in biological molecules, leading to covalent modification and alteration of their function.
Comparison with Similar Compounds
4-(Chloromethyl)-2-fluoro-1-nitrobenzene can be compared with other similar compounds, such as:
4-(Chloromethyl)-1-nitrobenzene: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
4-(Bromomethyl)-2-fluoro-1-nitrobenzene: Contains a bromomethyl group instead of a chloromethyl group, which can influence its reactivity in nucleophilic substitution reactions.
4-(Chloromethyl)-2-fluoro-1-aminobenzene: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
The presence of the fluorine atom in this compound can enhance its stability and reactivity compared to non-fluorinated analogs. Additionally, the combination of the chloromethyl and nitro groups provides unique reactivity patterns that can be exploited in various synthetic and biological applications.
Properties
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWIVHSCVRIOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
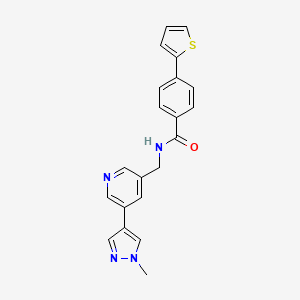
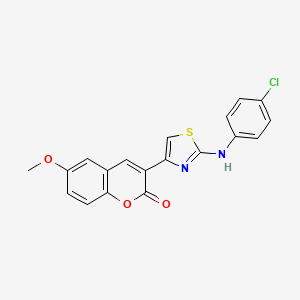
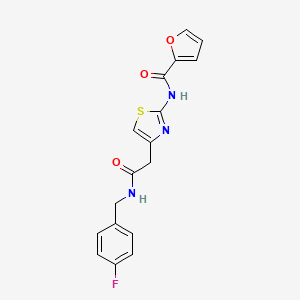
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3006142.png)
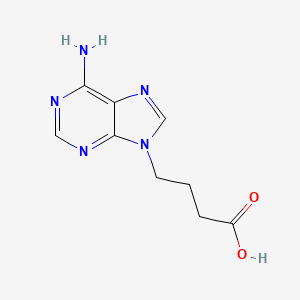
![2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3006145.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B3006147.png)

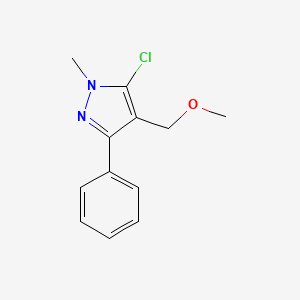
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3006153.png)

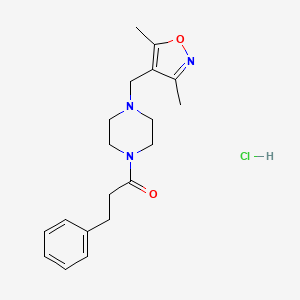
![N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3006158.png)
